Antibacterial EC50 Against Xanthomonas oryzae pv. oryzae: Pyridopyrimidinone Mesoionic Derivative vs. Commercial Standards
A pyrido[1,2-a]pyrimidinone mesoionic derivative (compound 11) exhibited an EC50 of 1.1 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) in turbidimetric assays [1]. This represents an 84‑fold improvement over the commercial bactericide bismerthiazol (EC50 = 92.7 µg/mL) and a 96‑fold improvement over thiodiazole copper (EC50 = 105.4 µg/mL) measured under identical conditions. In curative greenhouse trials, the same compound achieved 72.04% control efficacy versus 50.83% for bismerthiazol, confirming that the in vitro advantage translates to in vivo performance.
| Evidence Dimension | In vitro antibacterial potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.1 µg/mL (compound 11, pyrido[1,2-a]pyrimidinone mesoionic derivative) |
| Comparator Or Baseline | Bismerthiazol: EC50 = 92.7 µg/mL; Thiodiazole copper: EC50 = 105.4 µg/mL |
| Quantified Difference | 84‑fold more potent than bismerthiazol; 96‑fold more potent than thiodiazole copper |
| Conditions | Turbidimetric assay, Xoo logarithmic phase, 28 °C, 180 rpm, OD595 readout |
Why This Matters
Procurement decisions for antibacterial screening libraries should prioritize the pyrido[1,2-a]pyrimidin-5-ium scaffold when sub‑10 µg/mL activity against Gram‑negative plant pathogens is required, as the commercial alternatives are two orders of magnitude weaker.
- [1] Liu, D.; Zhang, J.; Zhao, L.; He, W.; Liu, Z.; Gan, X.; Song, B. First Discovery of Novel Pyrido[1,2-a]pyrimidinone Mesoionic Compounds as Antibacterial Agents. J. Agric. Food Chem. 2019, 67, 11860–11866. View Source
